molecular formula C11H7F3N2O B6442008 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine CAS No. 2640970-29-0

2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine

Cat. No.: B6442008
CAS No.: 2640970-29-0
M. Wt: 240.18 g/mol
InChI Key: DRSHIWVJWBAIMX-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine (CAS 2640970-29-0) is a high-purity pyridine derivative of significant interest in medicinal chemistry and agrochemical research . With a molecular formula of C11H7F3N2O and a molecular weight of 240.18 g/mol, this compound is characterized by a trifluoromethyl (-CF3) group at the 4-position and a pyridin-3-yloxy substituent at the 2-position of its core structure . Researchers value this compound for its diverse biological activities. Studies have indicated promising antimicrobial efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . Furthermore, in vitro assessments have demonstrated moderate cytotoxic activity against various cancer cell lines, including ovarian and breast cancer, with proposed mechanisms involving the induction of apoptosis through caspase pathway activation . The compound's versatility extends to its synthetic utility. It is typically prepared via the reaction of 2-chloro-4-(trifluoromethyl)pyridine with 3-hydroxypyridine under basic conditions, serving as a key building block for the synthesis of more complex molecules for research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyridin-3-yloxy-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-5-16-10(6-8)17-9-2-1-4-15-7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHIWVJWBAIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with 3-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the trifluoromethylpyridine moiety exhibit significant biological activities, particularly in the pharmaceutical domain:

  • Antagonism in Pain Models : Certain derivatives of 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine have been studied as potential TRPV1 antagonists. These compounds have shown promising analgesic effects in neuropathic pain models, demonstrating efficacy comparable to existing treatments while exhibiting minimal side effects .
  • Agrochemical Applications : Compounds like this compound are integral to the development of new agrochemicals that provide enhanced pest control. For instance, derivatives like fluazinam have shown superior fungicidal activity compared to traditional pesticides, owing to their unique chemical structures that enhance their interaction with biological targets .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • Agrochemical Development : A comprehensive review noted that over 20 agrochemicals incorporating trifluoromethylpyridine derivatives have been developed for crop protection. These compounds are effective against a range of pests and diseases, showcasing their importance in modern agriculture .
  • Pharmaceutical Research : In a study focusing on TRPV1 antagonists, specific derivatives were synthesized and evaluated for their analgesic properties. The findings indicated that modifications to the pyridine structure significantly influenced the potency and selectivity of these compounds .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
AgrochemicalsCrop protection products (e.g., fluazinam)Enhanced efficacy against pests compared to traditional insecticides
PharmaceuticalsTRPV1 antagonists for pain managementSignificant analgesic activity with minimal side effects
Chemical SynthesisIntermediates for various chemical reactionsVersatile synthesis routes available for diverse applications

Mechanism of Action

The mechanism by which 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group can enhance binding affinity and selectivity, while the pyridin-3-yloxy group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound 2-(Pyridin-3-yloxy), 4-CF₃ C₁₁H₈F₃N₂O 259.19 g/mol* Bicyclic pyridine system with ether linkage
4-Chloro-2-(trifluoromethyl)pyridine 4-Cl, 2-CF₃ C₆H₃ClF₃N 181.55 g/mol Simpler monocyclic structure; halogenated
4-Hydroxy-2-(trifluoromethyl)pyridine 4-OH, 2-CF₃ C₆H₄F₃NO 179.10 g/mol Polar hydroxyl group enhances solubility
2-[4-(Trifluoromethyl)pyridin-2-yl]-pyrazolone Pyridin-3-yl, 4-CF₃, pyrazolone ring C₁₃H₁₀F₃N₃O 305.24 g/mol Heterocyclic fusion increases rigidity
2,3-Difluoro-5-(trifluoromethyl)pyridine 2-F, 3-F, 5-CF₃ C₆H₂F₅N 195.08 g/mol Fluorine substituents reduce toxicity

*Calculated based on standard atomic weights.

Physicochemical Properties

  • Melting Points :
    • Analogs with chloro and trifluoromethyl groups (e.g., 4-Chloro-2-CF₃-pyridine) exhibit melting points ~268–287°C, typical for halogenated pyridines .
    • Hydroxy-substituted derivatives (e.g., 4-Hydroxy-2-CF₃-pyridine) have lower melting points due to hydrogen-bonding disruptions .
  • Lipophilicity: The trifluoromethyl group increases logP values by ~1–2 units compared to non-fluorinated analogs, enhancing membrane permeability .

Key Research Findings and Implications

Trifluoromethyl Impact : The -CF₃ group significantly boosts metabolic stability and target affinity, as seen in CYP51 inhibitors and herbicidal intermediates .

Substituent Positioning : 2-position substituents (e.g., pyridin-3-yloxy) improve steric compatibility with enzyme active sites compared to 3- or 4-position groups .

Toxicity Reduction : Fluorine substituents, as in 2,3-difluoro-5-CF₃-pyridine, lower mammalian toxicity while maintaining herbicidal potency .

Biological Activity

2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3-position with a pyridyloxy group and at the 4-position with a trifluoromethyl group. This unique structure contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.
  • Anticancer Activity : Potential in inhibiting cancer cell proliferation.
  • Antiviral Properties : Investigated for effectiveness against viral pathogens.

Antimicrobial Activity

A study conducted by Reen et al. showed that pyridine derivatives, including this compound, exhibited promising antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting metabolic pathways critical for bacterial survival .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian and breast cancer cells, with IC50 values ranging from 15 to 30 µM. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of the compound on ovarian cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways.
  • Oxidative Stress Induction : The trifluoromethyl group enhances the compound's ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Q & A

Q. Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst Selection : Palladium complexes with bulky ligands improve coupling yields .
  • Temperature Control : Elevated temperatures (80–120°C) are often required for cross-coupling but may promote side reactions .

How can researchers characterize the regioselectivity of substitution reactions in trifluoromethylpyridine derivatives?

Advanced Research Question
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects of the trifluoromethyl (CF₃) group. Key strategies include:

  • Computational Modeling : DFT calculations to predict reactive sites based on electron density maps (CF₃ is strongly electron-withdrawing, directing substitutions to meta/para positions) .
  • Isotopic Labeling : Using deuterated reagents to track substitution patterns via NMR .
  • Competitive Experiments : Comparing reaction outcomes between mono- and di-substituted pyridines to identify preferential sites .

Example :
In 4-fluoro-2-iodo-3-(trifluoromethyl)pyridine, the CF₃ group at position 3 directs nucleophilic substitution to position 2 due to reduced steric hindrance .

What analytical techniques are most effective for confirming the structure of this compound, especially in distinguishing between isomeric byproducts?

Basic Research Question
Methodological Answer:

  • ¹H/¹⁹F NMR Spectroscopy :
    • ¹⁹F NMR distinguishes CF₃ groups from other fluorinated impurities (δ ≈ -60 to -70 ppm) .
    • Splitting patterns in ¹H NMR identify substitution positions (e.g., pyridin-3-yloxy vs. pyridin-2-yloxy) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects halogenated byproducts (e.g., residual iodine from substitution) .

Case Study :
In 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, X-ray crystallography resolved positional ambiguity between amino and hydroxyl groups .

How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Methodological Answer:
The CF₃ group exerts strong electron-withdrawing effects, which:

  • Activate the Ring : Enhance electrophilicity at positions ortho/para to CF₃, facilitating oxidative addition in palladium-catalyzed couplings .
  • Reduce Basicity : Lower pKa of adjacent protons, limiting proton-coupled electron transfer (PCET) pathways .

Q. Experimental Optimization :

  • Use electron-rich boronic acids to counteract deactivation at coupling sites .
  • Add silver salts (e.g., Ag₂O) to scavenge iodide byproducts and prevent catalyst poisoning .

What strategies can be employed to resolve contradictory spectral data when analyzing derivatives of this compound?

Advanced Research Question
Methodological Answer:
Contradictions often arise from:

  • Dynamic Rotamerism : CF₃ groups cause splitting in NMR; variable-temperature NMR (VT-NMR) can freeze conformers for clearer analysis .
  • Residual Solvent Peaks : DMSO-d₆ may obscure signals; lyophilization or solvent-switching (e.g., to CDCl₃) is recommended .
  • Isomeric Mixtures : Use preparative HPLC to isolate isomers, followed by independent characterization .

Example :
In 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine, VT-NMR resolved overlapping aromatic signals .

In medicinal chemistry applications, what modifications to this compound have been explored to enhance bioactivity, and what methodologies assess their efficacy?

Advanced Research Question
Methodological Answer:
Common modifications include:

  • Amino Group Introduction : Enhances hydrogen bonding with biological targets (e.g., kinases) .
  • Heterocycle Fusion : Adding thiazole or imidazole rings improves binding affinity .

Q. Evaluation Methods :

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) .
  • Molecular Docking : Predict interactions using crystal structures of target proteins .

Case Study :
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride showed neuropharmacological activity via dopamine receptor binding assays .

What are the challenges in achieving high yields in the synthesis of this compound, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
Key Challenges :

  • Byproduct Formation : Competing substitutions (e.g., at pyridine N-oxide positions) .
  • Moisture Sensitivity : CF₃-containing intermediates often hydrolyze; use anhydrous conditions .

Q. Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for coupling efficiency .

Q. Yield Comparison Table :

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF, 100°C78
Nucleophilic SubstitutionNaN₃, DMSO, 80°C65

Notes

  • Advanced questions emphasize mechanistic and analytical troubleshooting, while basic questions focus on foundational synthesis and characterization.
  • Methodological answers integrate cross-evidence insights (e.g., fluorination from , coupling from ).

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